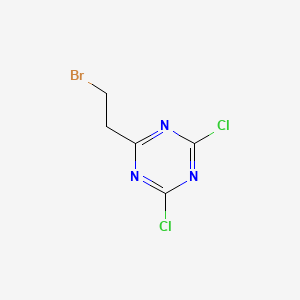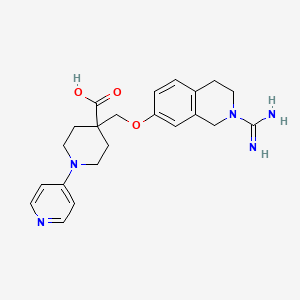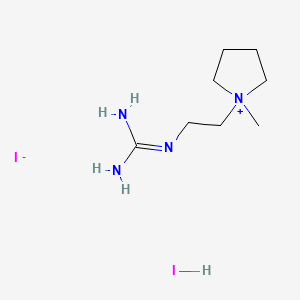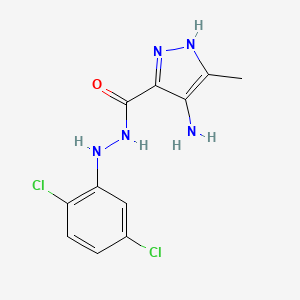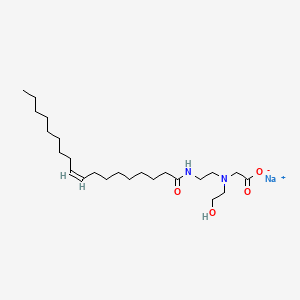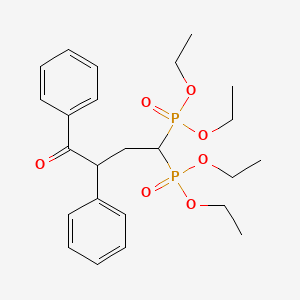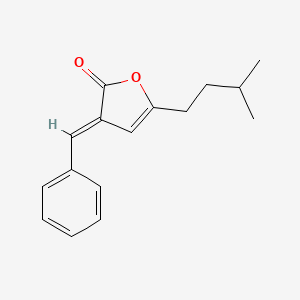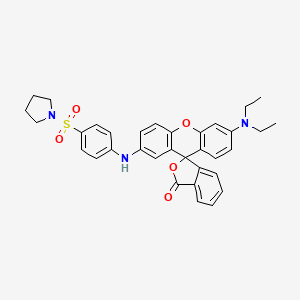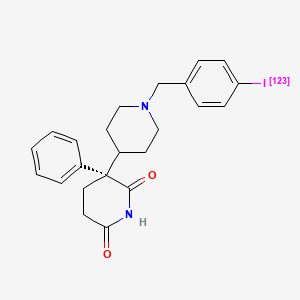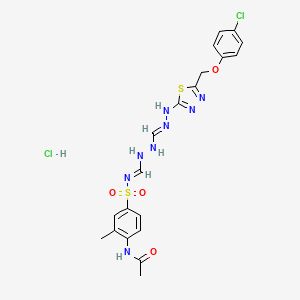
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenoxy group, and multiple amine and sulfonyl groups. Its molecular formula is C16H17ClN6O3S2·HCl.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves several steps:
Formation of the Thiadiazole Ring: This step typically involves the reaction of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.
Introduction of Amine and Sulfonyl Groups: The amine and sulfonyl groups are added through a series of condensation and substitution reactions, often involving reagents like sulfonyl chlorides and amines.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvents like carbon tetrachloride, toluene, or acetonitrile are commonly used, and reactions are typically carried out at temperatures ranging from 20-65°C .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the amine groups.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and chlorophenoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may interfere with key biological pathways, resulting in therapeutic effects or bioactivity against pests .
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler analog with similar structural features but lacking the thiadiazole ring and additional functional groups.
N-methyl-2-[4-(4’-chlorophenoxy) phenoxy]acetamide: Another related compound with potential pesticide uses.
acetamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-chlorophenoxy)-: Shares structural similarities but differs in the presence of a morpholine ring.
Uniqueness
The uniqueness of Acetamide, N-(4-(((((((5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride lies in its complex structure, which imparts specific bioactive properties and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
109193-33-1 |
|---|---|
分子式 |
C20H22Cl2N8O4S2 |
分子量 |
573.5 g/mol |
IUPAC名 |
N-[4-[(E)-[2-[(E)-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H21ClN8O4S2.ClH/c1-13-9-17(7-8-18(13)26-14(2)30)35(31,32)25-12-23-22-11-24-28-20-29-27-19(34-20)10-33-16-5-3-15(21)4-6-16;/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,25)(H,26,30)(H,28,29);1H |
InChIキー |
HTWLETSDWDHJBC-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)COC3=CC=C(C=C3)Cl)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



